molecular formula C8H9FN2S B1411555 3-(3-Fluoropyridin-2-yl)thiazolidine CAS No. 1779131-17-7

3-(3-Fluoropyridin-2-yl)thiazolidine

Cat. No.: B1411555
CAS No.: 1779131-17-7
M. Wt: 184.24 g/mol
InChI Key: LXNLMGHZBRURTD-UHFFFAOYSA-N
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Description

3-(3-Fluoropyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a fluoropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropyridin-2-yl)thiazolidine typically involves the reaction of 3-fluoropyridine with thiazolidine. One common method includes the use of a condensation reaction between a thiol and an aldehyde or ketone . For instance, 3-fluoropyridine can be reacted with thiazolidine in the presence of a suitable catalyst under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropyridin-2-yl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Fluoropyridin-2-yl)thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyridin-2-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The presence of the fluoropyridine moiety enhances its ability to interact with biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The thiazolidine ring contributes to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A simpler analog without the fluoropyridine moiety.

    3-Fluoropyridine: Lacks the thiazolidine ring but retains the fluoropyridine structure.

    Thiazolidinedione: Contains a similar thiazolidine ring but with different substituents.

Uniqueness

3-(3-Fluoropyridin-2-yl)thiazolidine is unique due to the combination of the fluoropyridine and thiazolidine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-fluoropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNLMGHZBRURTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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